molecular formula C17H15NO2S2 B2739259 (2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097939-42-7

(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2739259
CAS No.: 2097939-42-7
M. Wt: 329.43
InChI Key: AXEPGUCQJZRMDF-AATRIKPKSA-N
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Description

(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide is an organic compound that features a complex structure with multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base to form a furan-thiophene intermediate.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-(thiophen-3-yl)prop-2-enamide under specific conditions to form the desired compound.

    Purification: The final product is purified using techniques such as column chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the heterocyclic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[2-(furan-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide
  • (2E)-N-[2-(thiophen-2-yl)ethyl]-3-(furan-3-yl)prop-2-enamide
  • (2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(furan-3-yl)prop-2-enamide

Uniqueness

(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide is unique due to its combination of furan and thiophene rings, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c19-17(6-5-13-7-10-21-12-13)18-11-14(15-3-1-8-20-15)16-4-2-9-22-16/h1-10,12,14H,11H2,(H,18,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEPGUCQJZRMDF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C=CC2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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